molecular formula C17H28N2O B5218001 1-(1-adamantylacetyl)-4-methylpiperazine

1-(1-adamantylacetyl)-4-methylpiperazine

Cat. No.: B5218001
M. Wt: 276.4 g/mol
InChI Key: KBDAIEGQFDGCAQ-UHFFFAOYSA-N
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Description

1-(1-Adamantylacetyl)-4-methylpiperazine is a piperazine derivative featuring a 1-adamantylacetyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. Adamantane derivatives are known for their lipophilicity, metabolic stability, and ability to enhance binding affinity in drug design due to their rigid, cage-like structure .

Properties

IUPAC Name

2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDAIEGQFDGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The 4-methylpiperazine scaffold is versatile, with biological activity heavily influenced by substituents. Below is a detailed comparison of 1-(1-adamantylacetyl)-4-methylpiperazine with key analogues:

Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight Key Structural Features
This compound Adamantylacetyl Not reported High lipophilicity; rigid adamantane core
BD-1063 3,4-Dichlorophenethyl Not reported Arylalkyl group; sigma-1 receptor antagonist
JNJ7777120 Indolylcarbonyl 277.76 Aromatic heterocycle; histamine H4 ligand
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine Fluorophenylthiocarbamoyl Not reported Thiocarbamoyl group; herbicide safener
4F-MBZP 4-Fluorobenzyl Not reported Benzyl group; psychoactive properties

Key Observations :

  • The adamantylacetyl group in the target compound likely enhances metabolic stability compared to benzyl or phenethyl substituents due to adamantane’s resistance to oxidation .

Pharmacological and Functional Comparisons

Sigma Receptor Ligands
  • BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine): Acts as a sigma-1 receptor antagonist (Ki < 100 nM) with selectivity over sigma-2 and other receptors .
  • This compound :
    • The adamantyl group may enhance sigma receptor binding due to hydrophobic interactions, though this requires experimental validation.
Histamine H4 Receptor Ligands
  • JNJ7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine):
    • Binds to histamine H4 receptors (Ki = 5 nM in guinea pigs) and modulates immune responses .

    • Adamantane derivatives are unexplored in H4 targeting, but the acetyl linkage could mimic carbonyl interactions seen in JNJ7777120 .
Herbicide Safeners
  • 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine :
    • Reverses chlorsulfuron-induced inhibition of acetolactate synthase (ALS) in maize, acting as a root-specific safener .
    • The adamantylacetyl group’s bulk may hinder similar enzyme interactions, suggesting divergent agricultural applications.
Psychoactive Substances
  • 4F-MBZP (1-(4-fluorobenzyl)-4-methylpiperazine):
    • Identified as a new psychoactive substance (NPS) with stimulant properties .
    • Adamantane’s rigidity may reduce psychoactivity compared to flexible benzyl groups, but this remains speculative.

Stability Considerations :

  • Adamantane’s rigidity may confer thermal and enzymatic stability , contrasting with labile esters or thiocarbamoyl groups in other analogues .

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